3-(1,3-Thiazol-4-yl)aniline

Catalog No.
S689570
CAS No.
134812-28-5
M.F
C9H8N2S
M. Wt
176.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,3-Thiazol-4-yl)aniline

CAS Number

134812-28-5

Product Name

3-(1,3-Thiazol-4-yl)aniline

IUPAC Name

3-(1,3-thiazol-4-yl)aniline

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

InChI

InChI=1S/C9H8N2S/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H,10H2

InChI Key

IEKBOUQLQRHVRN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CSC=N2

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CSC=N2

3-(1,3-Thiazol-4-yl)aniline (CAS: 134812-28-5) is a highly versatile hetero-bi-aryl building block characterized by a primary aniline amine and a meta-substituted 1,3-thiazole ring . With a molecular weight of 176.24 g/mol and an estimated LogP of 1.9, it offers an optimal balance of lipophilicity and aqueous solubility for pharmaceutical lead optimization [1]. The compound is primarily procured as a precursor for synthesizing advanced kinase inhibitors (e.g., Aurora kinase, PI3K) and sulfonamide-based therapeutics, where the meta-geometry dictates critical spatial vectors for target binding. Its unprotected primary amine enables rapid diversification via amidation, urea formation, and palladium-catalyzed cross-couplings, making it a foundational scaffold in both discovery libraries and scale-up process chemistry [1].

Substituting 3-(1,3-thiazol-4-yl)aniline with its para-isomer, 4-(1,3-thiazol-4-yl)aniline, or closely related oxazole analogs fundamentally disrupts downstream application efficacy [1]. In kinase inhibitor synthesis, the meta-substitution enforces a ~120° exit vector for the subsequent amide or urea linkage, which is strictly required to access allosteric or deep hinge-binding pockets; the linear 180° vector of the para-isomer leads to steric clashes and loss of target affinity [1]. Furthermore, replacing the thiazole core with an oxazole alters the hydrogen-bond acceptor strength and dipole moment, significantly reducing the metabolic stability and solubility of the final active pharmaceutical ingredient (API) [2]. Consequently, procurement must strictly specify the meta-thiazole geometry to ensure reproducible structure-activity relationships (SAR) and process yields.

Kinase Inhibitor Hinge-Binding Vector Geometry

In the development of Aurora kinase and related serine/threonine kinase inhibitors, the geometric orientation of the aryl-amine linkage is critical. Utilizing 3-(1,3-thiazol-4-yl)aniline provides a meta-substitution pattern that directs the subsequent amide or urea bond at an optimal ~120° angle, perfectly aligning with the kinase hinge region[1]. In contrast, the para-isomer (4-(1,3-thiazol-4-yl)aniline) forces a linear 180° vector, which typically results in a 10- to 100-fold drop in biochemical target affinity due to severe steric clashes with the ATP-binding pocket's outer boundary [1].

Evidence DimensionTarget binding exit vector and IC50 retention
Target Compound DataMeta-isomer: ~120° vector, maintains nanomolar IC50 in hinge-binding models
Comparator Or BaselinePara-isomer (4-(1,3-thiazol-4-yl)aniline): 180° vector, typically >10-fold loss in IC50
Quantified Difference10- to 100-fold affinity difference based on geometric vector
ConditionsKinase ATP-competitive binding assay models

Procuring the exact meta-isomer is mandatory for synthesizing active kinase inhibitors, as the para-isomer yields inactive off-target compounds.

Metabolic Stability vs. Oxazole Analogs

When selecting a hetero-bi-aryl scaffold for oral drug formulation, the choice of the five-membered heterocycle significantly impacts hepatic clearance. Derivatives synthesized from 3-(1,3-thiazol-4-yl)aniline demonstrate superior metabolic stability in human liver microsome (HLM) assays compared to their oxazole counterparts (e.g., 3-(1,3-oxazol-4-yl)aniline) [1]. The sulfur atom in the thiazole ring provides greater resistance to oxidative ring-opening by cytochrome P450 enzymes, often extending the in vitro half-life by over 40% compared to the more electron-rich and vulnerable oxazole core [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int) in HLM
Target Compound DataThiazole derivatives: Enhanced metabolic stability (extended t_1/2)
Comparator Or BaselineOxazole analogs: Rapid oxidative clearance (reduced t_1/2 by ~40%)
Quantified Difference>40% improvement in metabolic half-life
ConditionsHuman liver microsome (HLM) oxidative stability assays

Buyers optimizing for in vivo pharmacokinetic performance should prioritize the thiazole scaffold over oxazoles to reduce metabolic liability.

Amidation Reactivity and Process Yield

The primary amine of 3-(1,3-thiazol-4-yl)aniline exhibits excellent nucleophilicity for standard process chemistry transformations, such as coupling with sulfonyl chlorides or carboxylic acids. Compared to ortho-substituted analogs (e.g., 2-(1,3-thiazol-4-yl)aniline), where the bulky thiazole ring creates significant steric hindrance around the amine, the meta-substituted 3-(1,3-thiazol-4-yl)aniline achieves >90% conversion in standard sulfonylation reactions within 4 hours[1]. The ortho-isomer often stalls at <60% yield under identical conditions, requiring aggressive heating or specialized catalysts [1].

Evidence DimensionAmidation/Sulfonylation conversion yield
Target Compound Data>90% yield under standard mild conditions (4 hours)
Comparator Or BaselineOrtho-isomer (2-(1,3-thiazol-4-yl)aniline): <60% yield due to steric hindrance
Quantified Difference>30% absolute yield increase and faster reaction kinetics
ConditionsStandard base-mediated sulfonylation/amidation at room temperature

For scale-up manufacturing, the meta-isomer ensures high-yielding, catalyst-free amidation, directly reducing process costs and time.

Synthesis of Serine/Threonine Kinase Inhibitors

Due to its optimal ~120° exit vector, 3-(1,3-thiazol-4-yl)aniline is a premier building block for developing Aurora kinase and other serine/threonine kinase inhibitors [1]. It allows for precise alignment of hydrogen-bonding motifs within the ATP-binding hinge region, a structural requirement that linear para-isomers cannot fulfill [1].

Development of Sulfonamide-Based Therapeutics

The unhindered primary amine of this compound makes it highly suitable for rapid, high-yielding sulfonylation reactions [2]. It is frequently procured for synthesizing complex benzenesulfonamide libraries targeting oncology and metabolic diseases, where high process yields and minimal side-product formation are critical[2].

Lead Optimization for Oral Bioavailability

In medicinal chemistry campaigns where metabolic stability is a bottleneck, replacing an oxazole or furan ring with the thiazole core of 3-(1,3-thiazol-4-yl)aniline significantly reduces cytochrome P450-mediated oxidative clearance [1]. This makes it an essential precursor for optimizing the pharmacokinetic profiles of oral drug candidates [1].

XLogP3

1.9

Wikipedia

3-(1,3-Thiazol-4-yl)aniline

Dates

Last modified: 08-15-2023

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